3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-

Catalog No.
S13918744
CAS No.
M.F
C22H28O8
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimet...

Product Name

3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-

IUPAC Name

4-[[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C22H28O8/c1-26-16-6-12(7-17(27-2)20(16)24)5-14-11-30-22(15(14)10-23)13-8-18(28-3)21(25)19(9-13)29-4/h6-9,14-15,22-25H,5,10-11H2,1-4H3

InChI Key

HBBWYJVDBFYNOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O)OC

3-Furanmethanol, also known as tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-, is an organic compound with the molecular formula C21_{21}H30_{30}O5_{5} and a molecular weight of 362.47 g/mol. This compound exhibits a complex structure featuring a furan ring, which contributes to its unique chemical properties. It is typically characterized as a colorless to pale yellow liquid with a sweet odor and is soluble in various organic solvents as well as water .

  • Oxidation: It can be oxidized to form furan-3-carboxaldehyde using reagents like pyridinium chlorochromate.
  • Reduction: The oxidation product can be reduced back to 3-furanmethanol through hydrogenation processes.
  • Substitution: This compound can participate in substitution reactions with alkyl or aryl halides in the presence of phase transfer catalysts .

Common Reagents and Conditions

Reaction TypeReagent/ConditionMajor Product
OxidationPyridinium chlorochromateFuran-3-carboxaldehyde
ReductionHydrogenation catalysts3-Furanmethanol
SubstitutionAlkyl or aryl halides, phase transfer catalystsVarious substituted furan derivatives

Research indicates that 3-furanmethanol exhibits potential biological activities. It has been studied for its interactions with biomolecules, which may have implications in medicinal chemistry. Specifically, it has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The compound's reactivity with various biological targets suggests it could play a role in drug development .

Several synthetic routes exist for producing 3-furanmethanol:

  • Direct Reaction of Furan with Methanol: This method involves the reaction of furan with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride.
  • Catalytic Hydrogenation of Furfural: This environmentally friendly method utilizes agricultural byproducts like corncobs and sugarcane bagasse as starting materials. The hydrogenation process converts furfural into 3-furanmethanol .

3-Furanmethanol has diverse applications across various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of other organic compounds.
  • Food Additives: Its sweet flavor profile makes it suitable for use in flavoring agents.
  • Cosmetics: Incorporated into formulations for its sensory properties.
  • Pharmaceuticals: Investigated as a precursor in drug synthesis due to its potential biological activity .

Studies on the interactions of 3-furanmethanol with other chemical entities reveal its ability to engage in complex biochemical pathways. Its reactivity with 2-cyanonaphthalenes under photocycloaddition reactions showcases high regioselectivity, indicating its potential utility in synthetic organic chemistry and material science .

Several compounds share structural similarities with 3-furanmethanol. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
Furfuryl Alcohol (2-Furanmethanol)Similar furan ring structure; differs in hydroxymethyl positionUsed widely in resins and adhesives
Furan-2-carboxaldehydeOxidation product of furfuryl alcoholExhibits different reactivity due to aldehyde group
TetrahydrofuranFully hydrogenated derivative of furanCommonly used as a solvent; lacks functional groups

The uniqueness of 3-furanmethanol lies in the specific positioning of the hydroxymethyl group on the furan ring, which imparts distinct chemical and physical properties that are valuable for specific synthetic applications and industrial processes .

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

420.17841785 g/mol

Monoisotopic Mass

420.17841785 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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